1-phenyl-1H-imidazole-2-carboxylic acid

Catalog No.
S3330568
CAS No.
516492-57-2
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-1H-imidazole-2-carboxylic acid

CAS Number

516492-57-2

Product Name

1-phenyl-1H-imidazole-2-carboxylic acid

IUPAC Name

1-phenylimidazole-2-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

FZJRVWGEDDPYOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CN=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2C(=O)O

1-Phenyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound characterized by its imidazole ring, which is substituted with a phenyl group and a carboxylic acid group. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, and it has garnered significant interest in various fields due to its diverse applications in chemistry, biology, and medicine. The unique structure allows for a range of chemical reactivities, making it a valuable compound for research and industrial applications.

Potential Pharmaceutical Applications

1-Phenyl-1H-imidazole-2-carboxylic acid (PIC) is a molecule of interest in pharmaceutical research due to the presence of the imidazole ring. Imidazole rings are found in many biologically active molecules, including some pharmaceuticals []. Researchers are investigating PIC to see if it has useful biological properties.

  • Oxidation: This compound can be oxidized to form various derivatives, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield different forms of the compound, typically involving hydrogenation processes.
  • Substitution: The imidazole ring's structure allows for both electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C).
  • Substitution Reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Research indicates that 1-phenyl-1H-imidazole-2-carboxylic acid exhibits potential biological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies, particularly in drug development aimed at treating infections and cancer.

The synthesis of 1-phenyl-1H-imidazole-2-carboxylic acid typically involves cyclization reactions starting from amido-nitriles. One common method includes:

  • Nickel-Catalyzed Addition: This method involves adding nitriles to an appropriate substrate under specific conditions.
  • Proto-Demetallation and Tautomerization: Following the addition, the reaction proceeds through proto-demetallation and tautomerization steps.
  • Dehydrative Cyclization: Finally, dehydrative cyclization leads to the formation of the imidazole ring structure .

Industrial methods for producing this compound are less documented but likely follow similar principles adapted for larger-scale synthesis to optimize yield and purity.

1-Phenyl-1H-imidazole-2-carboxylic acid finds applications in multiple domains:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its biological activities, contributing to potential drug development.
  • Medicine: Explored as a pharmacophore targeting various enzymes and receptors.
  • Industry: Utilized in developing functional materials such as dyes for solar cells .

Interaction studies focus on how 1-phenyl-1H-imidazole-2-carboxylic acid binds to specific molecular targets. Preliminary research suggests that it may influence cellular signaling pathways and metabolic processes by modulating the activity of certain enzymes or receptors. Ongoing investigations aim to clarify these interactions and their implications for therapeutic applications .

Several compounds are structurally similar to 1-phenyl-1H-imidazole-2-carboxylic acid:

Compound NameStructural Feature
2-Phenyl-1H-imidazole-4-carboxylic acidCarboxylic acid at the 4-position
1-Phenyl-1H-imidazole-4-carboxylic acidCarboxylic acid at the 4-position
Lithium(1+) 1-methyl-1H-imidazole-2-carboxylateMethyl substitution on imidazole ring
Lithium(1+) 1-benzyl-1H-imidazole-2-carboxylateBenzyl substitution on imidazole ring
5-(3-Bromophenyl)-1H-imidazoleBromophenyl substitution on imidazole

Uniqueness

The uniqueness of 1-phenyl-1H-imidazole-2-carboxylic acid lies in its specific substitution pattern. The placement of the carboxylic acid group significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, this specific arrangement allows for distinct interactions with biological targets, affecting pharmacokinetic properties and potential therapeutic efficacy .

XLogP3

1.5

Dates

Modify: 2024-04-15

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